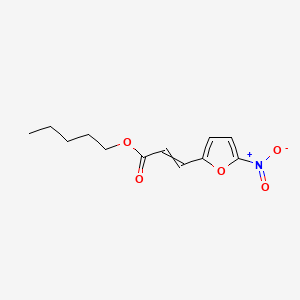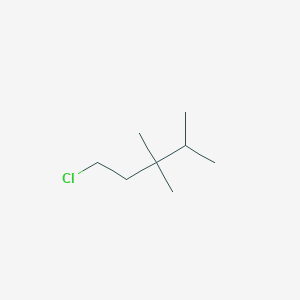
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)-: is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- typically involves multiple steps, starting from simpler benzopyran derivatives One common method includes the nitration of 2H-1-Benzopyran-2-one to introduce nitro groups at the 3 and 6 positions
Nitration: The nitration process involves treating 2H-1-Benzopyran-2-one with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the desired positions.
Amination: The phenylamino group is introduced via a nucleophilic substitution reaction, where the nitro groups are replaced by phenylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require acidic or basic catalysts depending on the nature of the substituent being introduced.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.
科学的研究の応用
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-2-one, 3,6-dinitro-: Lacks the phenylamino group but shares similar nitro substituents.
2H-1-Benzopyran-2-one, 4-aminophenyl-: Contains an amino group instead of nitro groups.
2H-1-Benzopyran-2-one, 3-nitro-4-(phenylamino)-: Has only one nitro group.
Uniqueness
2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- is unique due to the presence of both nitro and phenylamino groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
93360-62-4 |
|---|---|
分子式 |
C15H9N3O6 |
分子量 |
327.25 g/mol |
IUPAC名 |
4-anilino-3,6-dinitrochromen-2-one |
InChI |
InChI=1S/C15H9N3O6/c19-15-14(18(22)23)13(16-9-4-2-1-3-5-9)11-8-10(17(20)21)6-7-12(11)24-15/h1-8,16H |
InChIキー |
LYNGEKPWILUIMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)

![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
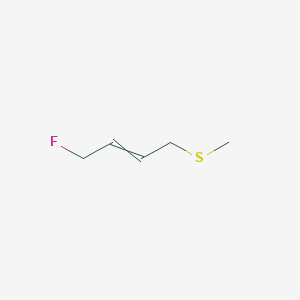
![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
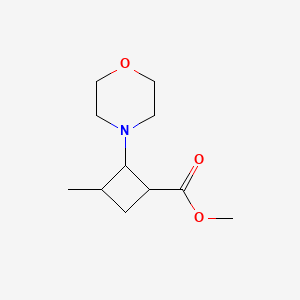
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)
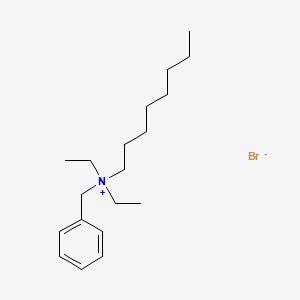
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
